molecular formula C16H13N7O3 B13983939 n-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide CAS No. 35107-22-3

n-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide

Cat. No.: B13983939
CAS No.: 35107-22-3
M. Wt: 351.32 g/mol
InChI Key: GSUCUMIUGYIFJW-UHFFFAOYSA-N
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Description

N-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide is a complex organic compound that features a triazine ring, a phenyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of 4,6-diamino-1,3,5-triazine, which is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anticancer properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The triazine ring and nitrobenzamide moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Properties

CAS No.

35107-22-3

Molecular Formula

C16H13N7O3

Molecular Weight

351.32 g/mol

IUPAC Name

N-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide

InChI

InChI=1S/C16H13N7O3/c17-15-20-13(21-16(18)22-15)9-5-7-10(8-6-9)19-14(24)11-3-1-2-4-12(11)23(25)26/h1-8H,(H,19,24)(H4,17,18,20,21,22)

InChI Key

GSUCUMIUGYIFJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC(=N3)N)N)[N+](=O)[O-]

Origin of Product

United States

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